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Compound of Interest

Compound Name: Dichlorodiphenoxymethane

Cat. No.: B1309874

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dichlorodiphenoxymethane (C13H10Cl202), a compound of interest in organic synthesis. Due
to the limited availability of direct experimental spectra in public databases, this document
compiles expected spectroscopic characteristics based on its chemical structure, alongside
generalized experimental protocols for acquiring such data. This guide is intended to facilitate
the identification, characterization, and application of dichlorodiphenoxymethane in research
and development.

Spectroscopic Data Summary

The following tables summarize the essential expected spectroscopic data for
dichlorodiphenoxymethane, providing a predictive basis for its structural confirmation.

Table 1: Predicted *H NMR Spectroscopic Data for Dichlorodiphenoxymethane

Chemical Shift (3)
ppm

Multiplicity Integration Assignment

Aromatic protons

~7.0-8.0 Multiplet 10H
(CeH5s)

Solvent: CDCIz
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Table 2: Predicted 3C NMR Spectroscopic Data for Dichlorodiphenoxymethane

Chemical Shift (8) ppm

Assighment

Higher chemical shift

Quaternary Carbon (C(Cl)2)

Varies

Aromatic C (ipso, attached to O)

~110 - 140

Aromatic CH

Solvent: CDCIz

Table 3: Key Predicted IR Absorption Bands for Dichlorodiphenoxymethane

Wavenumber (cm~?) Intensity Assignment
~3100 - 3000 Medium Aromatic C-H stretch[1]
~1600 - 1450 Strong Aromatic C=C ring stretch[1][2]

Asymmetric C-O-C stretch
~1250 - 1200 Strong

(ethen[3]

) Symmetric C-O-C stretch

~1050 - 1000 Medium

(ether)[3]
~800 - 600 Strong C-Cl stretch[3]

Sample Preparation: Neat,

between NaCl or KBr plates

Table 4: Predicted Mass Spectrometry Data for Dichlorodiphenoxymethane
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miz Relative Intensity (%) Assighment

Molecular ion peak [M]*,
268, 270, 272 Varies (9:6:1 ratio) [M+2]*, [M+4]* (due to 2CI
isotopes)[4]

Fragment ions (e.g., loss of ClI,
O, CeHs0)

Varies Varies

lonization Mode: Electron

lonization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These

protocols are intended to serve as a general guide for researchers to obtain and reproduce

these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 10-20 mg of dichlorodiphenoxymethane is
dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) containing
tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm
NMR tube.

H NMR Acquisition: The *H NMR spectrum is recorded on a spectrometer operating at a
frequency of 300 MHz or higher. A sufficient number of scans are acquired to obtain a good
signal-to-noise ratio.

13C NMR Acquisition: The 13C NMR spectrum is recorded on the same spectrometer. The
spectrum is typically acquired with proton decoupling to simplify it to single lines for each
carbon environment. A larger number of scans is necessary due to the low natural
abundance of the 13C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal
at 0.00 ppm for *H and the CDCIs solvent peak at approximately 77.16 ppm for 13C.
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Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat liquid dichlorodiphenoxymethane is placed between
two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean plates is recorded first. The sample
spectrum is then recorded from 4000 to 600 cm~1. Typically, 16 or 32 scans are co-added to
improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of dichlorodiphenoxymethane in a volatile organic
solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer, often
via a gas chromatograph (GC-MS) for separation from any impurities.

lonization: Electron lonization (EI) is typically used, with the electron energy set to a
standard 70 eV.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole)
based on their mass-to-charge ratio (m/z).

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the
major fragment ions. The isotopic pattern for chlorine (3>Cl and 37Cl) is used to confirm the
presence of two chlorine atoms in the molecule and its fragments.[4]

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of dichlorodiphenoxymethane.
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Workflow for the Spectroscopic Analysis of Dichlorodiphenoxymethane
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Caption: Workflow for the spectroscopic analysis of Dichlorodiphenoxymethane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Dichlorodiphenoxymethane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309874#dichlorodiphenoxymethane-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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